molecular formula C29H35FN2O8S B139164 Vorapaxar sulfate CAS No. 705260-08-8

Vorapaxar sulfate

Cat. No.: B139164
CAS No.: 705260-08-8
M. Wt: 590.7 g/mol
InChI Key: NQRYCIGCIAWEIC-CKLVGUEFSA-N
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Description

Zontivity, also known as vorapaxar, is a thrombin receptor (protease-activated receptor, PAR-1) antagonist. It is based on the natural product himbacine and was discovered by Schering-Plough and developed by Merck & Co. Zontivity is primarily used to reduce the occurrence of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease .

Mechanism of Action

Target of Action

Vorapaxar sulfate is a selective inhibitor of the protease-activated receptor 1 (PAR-1) . PAR-1 is a thrombin receptor expressed on platelets . Thrombin is a serine protease that plays a crucial role in thrombosis and hemostasis .

Mode of Action

This compound inhibits platelet aggregation through the reversible antagonism of PAR-1 . By blocking the activation of PAR-1, vorapaxar prevents thrombin-related platelet aggregation . This mechanism works by a different pathway from other antiplatelet medications, such as aspirin and P2Y12 inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by vorapaxar is the thrombin-mediated platelet aggregation pathway . Thrombin activates PAR-1 on platelets, leading to platelet aggregation . By inhibiting PAR-1, vorapaxar prevents this thrombin-related platelet aggregation .

Pharmacokinetics

Vorapaxar has a bioavailability of approximately 100% . It is metabolized primarily by the CYP3A4 and CYP2J2 enzymes . The elimination half-life of vorapaxar is between 5 and 13 days , and it is excreted via feces (58%) and urine (25%) .

Result of Action

The primary result of vorapaxar’s action is the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD) . By preventing thrombin-related platelet aggregation, vorapaxar reduces the risk of these events .

Action Environment

The efficacy and stability of vorapaxar can be influenced by various environmental factors. For instance, vorapaxar is eliminated primarily via metabolism by the CYP3A enzymes . Therefore, drugs that are inducers or inhibitors of CYP3A4 can potentially impact the elimination of vorapaxar . It is recommended to avoid strong CYP3A4 inhibitors and inducers while taking vorapaxar .

Biochemical Analysis

Biochemical Properties

Vorapaxar sulfate plays a significant role in biochemical reactions by inhibiting thrombin receptor-activating peptide (TRAP)-induced platelet aggregation in a dose-dependent manner . It interacts with the PAR-1 on platelets, which is a key player in the process of platelet activation and aggregation .

Cellular Effects

This compound influences cell function by inhibiting the activation of platelets, which are crucial cells in the blood clotting process . By blocking the PAR-1 receptor, this compound prevents thrombin, a potent platelet activator, from triggering platelet aggregation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the PAR-1 receptor on platelets, thereby preventing the receptor’s activation by thrombin . This inhibition of the receptor prevents platelet aggregation, a key step in the formation of blood clots .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a long elimination half-life of 5–13 days . This suggests that the drug has a prolonged effect on inhibiting platelet aggregation .

Metabolic Pathways

This compound is metabolized primarily via the CYP3A enzymes, specifically CYP3A4 and CYP2J2 . This interaction with enzymes in the metabolic pathway could potentially influence metabolic flux or metabolite levels.

Transport and Distribution

Given its molecular properties and its route of administration (oral), it can be inferred that it is likely absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream .

Subcellular Localization

The subcellular localization of this compound is not specified in the search results. As a small molecule drug, it is likely to be able to cross cell membranes and exert its effects within cells

Chemical Reactions Analysis

Vorapaxar undergoes several types of chemical reactions, including:

    Oxidation: Vorapaxar can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in vorapaxar.

    Substitution: Vorapaxar can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Vorapaxar has several scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of tricyclic piperidine alkaloids.

    Biology: Investigated for its role in platelet aggregation and thrombin receptor pathways.

    Medicine: Primarily used to reduce thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.

    Industry: Utilized in the pharmaceutical industry for the development of antiplatelet therapies.

Comparison with Similar Compounds

Vorapaxar is unique among antiplatelet agents due to its specific inhibition of the PAR-1 receptor. Similar compounds include:

Biological Activity

Vorapaxar sulfate, commercially known as Zontivity, is a first-in-class protease-activated receptor-1 (PAR-1) antagonist that plays a significant role in antiplatelet therapy. It is primarily indicated for patients with a history of cardiovascular events, such as myocardial infarction (MI) or peripheral artery disease (PAD). This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Vorapaxar functions by reversibly inhibiting the PAR-1 receptor on platelets, which is activated by thrombin. This inhibition effectively blocks thrombin-induced platelet aggregation while leaving other pathways, such as those activated by adenosine diphosphate (ADP) and collagen, unaffected. This selectivity allows for targeted antiplatelet action without complete blockade of platelet function, which is crucial in maintaining hemostatic balance during thrombotic events .

Pharmacokinetics

The pharmacokinetic profile of vorapaxar is characterized by:

  • Absorption : Rapid absorption with peak plasma concentrations occurring approximately 1 hour after oral administration. The mean absolute bioavailability is reported to be 100% .
  • Distribution : Vorapaxar has a large volume of distribution (424 L) and is highly protein-bound (>99%), primarily to human serum albumin .
  • Metabolism : It undergoes hepatic metabolism primarily via CYP3A4 and CYP2J2 enzymes to produce its active metabolite M20 and the predominant excreted metabolite M19 .
  • Elimination : Vorapaxar is predominantly eliminated through feces (approximately 91.5%), with a minor fraction excreted in urine .
  • Half-life : The drug has a prolonged half-life ranging from 5 to 13 days, which allows for sustained antiplatelet effects .

Clinical Efficacy

Vorapaxar's efficacy has been demonstrated in several large-scale clinical trials:

TRA 2P-TIMI 50 Trial

The TRA 2P-TIMI 50 trial assessed the efficacy of vorapaxar in patients with a history of atherosclerosis. Key findings include:

  • Population : Enrolled 26,499 patients with recent MI, PAD, or stroke.
  • Endpoints : The primary endpoint was a composite of cardiovascular death, MI, or stroke.
  • Results : Vorapaxar treatment resulted in a significant reduction in the primary endpoint (9.3% vs. 10.5% for placebo; HR 0.87; p < 0.001). Additionally, it reduced the occurrence of Type 1 MI by 17% compared to placebo (HR 0.83; p = 0.007) .

Peripheral Artery Disease

In patients with symptomatic PAD, vorapaxar significantly reduced the risk of acute limb ischemia (ALI) events:

  • Reduction Rate : A 42% reduction in ALI events compared to placebo (HR 0.58; p = 0.006).
  • Event Rates : ALI occurred at a rate of 1.3% per year among participants .

Safety Profile

While vorapaxar has demonstrated efficacy in reducing cardiovascular events, it is associated with an increased risk of bleeding:

  • Bleeding Events : The incidence of serious bleeding was significantly higher in the vorapaxar group compared to placebo (HR 1.35; p < 0.001), leading to concerns about its safety profile in high-risk populations .
  • Intracranial Hemorrhage : Rates were also elevated (1.1% vs. 0.2%; p < 0.001) .

Summary Table of Clinical Findings

Study/TrialPopulationPrimary EndpointVorapaxar OutcomePlacebo OutcomeHazard Ratio (HR)
TRA 2P-TIMI 50Atherosclerosis patientsCV death, MI, stroke9.3%10.5%HR 0.87; p < 0.001
TRA 2P-TIMI 50Symptomatic PAD patientsAcute Limb IschemiaReduced by 42%N/AHR 0.58; p = 0.006
TRACERAcute coronary syndromeCV death or recurrent ischemiaN/AN/AN/A

Properties

IUPAC Name

ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33FN2O4.H2O4S/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18;1-5(2,3)4/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34);(H2,1,2,3,4)/b12-9+;/t17-,20+,23-,24-,25+,26-,27+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRYCIGCIAWEIC-CKLVGUEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35FN2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60990731
Record name Vorapaxar sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705260-08-8
Record name Vorapaxar sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=705260-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vorapaxar sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705260088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vorapaxar sulfate
Source EPA DSSTox
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Record name vorapaxar sulfate
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Record name VORAPAXAR SULFATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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